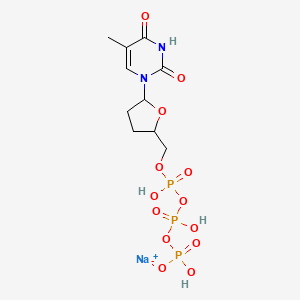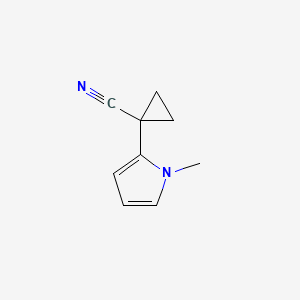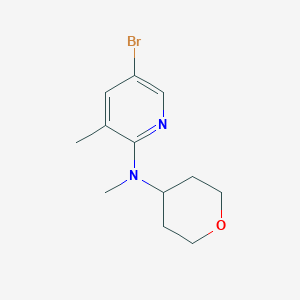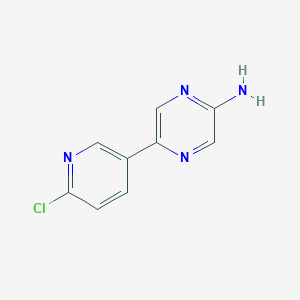
3'-Deoxythymidine-5'-triphosphate lithium salt-100mM aqueous solution
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxythymidine-5’-triphosphate lithium salt is a chemical compound used primarily in molecular biology and biochemistry. It is a derivative of thymidine, a nucleoside component of DNA, and is modified to include three phosphate groups and lithium ions. This compound is often used in various biochemical assays and research applications due to its role in DNA synthesis and repair mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxythymidine-5’-triphosphate lithium salt typically involves the phosphorylation of deoxythymidine. The process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of deoxythymidine are protected using suitable protecting groups to prevent unwanted reactions.
Phosphorylation: The protected deoxythymidine is then subjected to phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents.
Deprotection: The protecting groups are removed to yield the desired triphosphate compound.
Lithium Salt Formation: The final step involves the conversion of the triphosphate compound into its lithium salt form by reacting it with lithium hydroxide.
Industrial Production Methods: Industrial production of 3’-Deoxythymidine-5’-triphosphate lithium salt follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 3’-Deoxythymidine-5’-triphosphate lithium salt can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield deoxythymidine monophosphate and inorganic phosphate.
Enzymatic Reactions: It serves as a substrate for DNA polymerases and other enzymes involved in DNA synthesis and repair.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Enzymatic Reactions: Conducted in buffered solutions with optimal pH and temperature conditions for enzyme activity.
Major Products Formed:
Hydrolysis: Deoxythymidine monophosphate and inorganic phosphate.
Enzymatic Reactions: Extended DNA strands or repaired DNA segments.
Aplicaciones Científicas De Investigación
3’-Deoxythymidine-5’-triphosphate lithium salt is widely used in scientific research, including:
DNA Sequencing: It is used as a substrate in DNA sequencing reactions to incorporate thymidine residues into the growing DNA strand.
Polymerase Chain Reaction (PCR): It is an essential component in PCR reactions for amplifying DNA sequences.
DNA Repair Studies: It is used to study the mechanisms of DNA repair and the role of thymidine triphosphates in these processes.
Biochemical Assays: It is used in various biochemical assays to study enzyme kinetics and DNA-protein interactions.
Mecanismo De Acción
The primary mechanism of action of 3’-Deoxythymidine-5’-triphosphate lithium salt involves its incorporation into DNA by DNA polymerases. The compound acts as a substrate for these enzymes, allowing the addition of thymidine residues to the growing DNA strand. This process is crucial for DNA replication and repair, ensuring the fidelity and integrity of the genetic material.
Molecular Targets and Pathways:
DNA Polymerases: The compound targets DNA polymerases, which catalyze the addition of nucleotides to the DNA strand.
DNA Repair Pathways: It is involved in various DNA repair pathways, including base excision repair and nucleotide excision repair.
Comparación Con Compuestos Similares
Deoxythymidine-5’-triphosphate (dTTP): A naturally occurring nucleotide used in DNA synthesis.
3’-Azido-3’-deoxythymidine-5’-triphosphate: A modified nucleotide used in antiviral research.
Uniqueness: 3’-Deoxythymidine-5’-triphosphate lithium salt is unique due to its lithium salt form, which can influence its solubility and stability in aqueous solutions. This property makes it particularly useful in specific biochemical assays and research applications where these characteristics are advantageous.
Propiedades
Fórmula molecular |
C10H16N2NaO13P3 |
|---|---|
Peso molecular |
488.15 g/mol |
Nombre IUPAC |
sodium;[hydroxy-[hydroxy-[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O13P3.Na/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);/q;+1/p-1 |
Clave InChI |
QJSZKDPCBDXBCK-UHFFFAOYSA-M |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[1-[[1-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12074911.png)

![Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)




![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)




